
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as S-(-)-CPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
科学研究应用
S-(-)-CPP has been extensively studied for its potential use in scientific research. One of the main applications of S-(-)-CPP is in the study of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor and its role in various physiological and pathological processes. S-(-)-CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in the brain. Additionally, S-(-)-CPP has been used to study the role of the this compound receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
S-(-)-CPP acts as a competitive antagonist of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by its natural ligand, glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
S-(-)-CPP has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, S-(-)-CPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using S-(-)-CPP in lab experiments is its high potency and selectivity for the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor. This allows for precise and targeted manipulation of the receptor and its downstream signaling pathways. Additionally, S-(-)-CPP is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the main limitations of using S-(-)-CPP is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
未来方向
There are several future directions for research on S-(-)-CPP. One area of focus is the development of more selective and potent N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of focus is the investigation of the potential therapeutic applications of S-(-)-CPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of S-(-)-CPP and its potential side effects and toxicity.
合成方法
The synthesis of S-(-)-CPP involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure S-(-)-CPP compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality S-(-)-CPP for research purposes.
属性
IUPAC Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGUQLXXKLICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

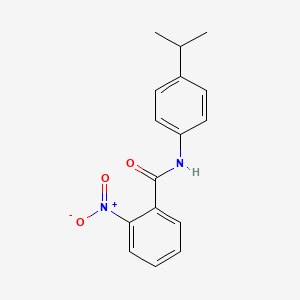

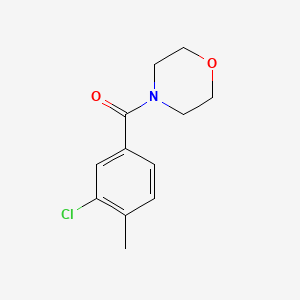
![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
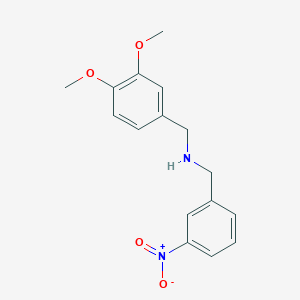
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)
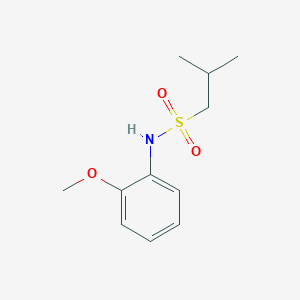
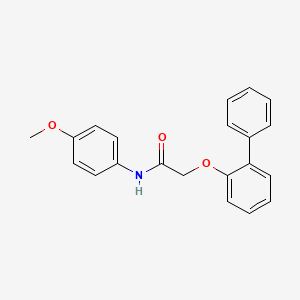
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)